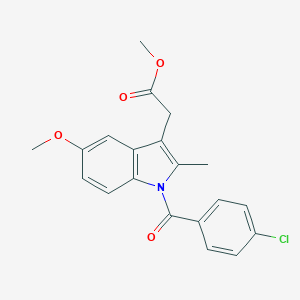

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Description

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (CAS: 1601-18-9), also known as indomethacin methyl ester, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Structurally, it features a methyl ester group at the carboxylic acid position of the parent compound, altering its physicochemical properties . The crystal structure reveals a short molecular axis and weak C–H⋯O hydrogen bonds influencing its packing . It is primarily used in industrial and scientific research, with applications in crystallography and synthetic chemistry .

Properties

IUPAC Name |

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHORWCUMZIORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166800 | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-18-9 | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indometacin methylester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

Indomethacin Methyl Ester exerts its effects by potently and non-selectively inhibiting COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators.

Biochemical Pathways

The primary biochemical pathway affected by Indomethacin Methyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of AA to prostaglandins, leading to a decrease in inflammation, pain, and fever. It has also been suggested that Indomethacin Methyl Ester may disrupt autophagic flux.

Result of Action

The molecular and cellular effects of Indomethacin Methyl Ester’s action include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and COX-2. It has also been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Methyl Ester. For instance, it has been suggested that blockage of α2 adrenergic receptors may increase the aggressive factors induced by Indomethacin, and stimulation of α2 adrenergic receptors may increase protective factors. Additionally, the presence of other drugs and individual patient characteristics can also impact the drug’s effectiveness and safety.

Biochemical Analysis

Biochemical Properties

Indomethacin Methyl Ester has been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) proteins from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells than Indomethacin. This suggests that it interacts with these enzymes and proteins, inhibiting their activity and thus reducing inflammation.

Cellular Effects

In terms of cellular effects, Indomethacin Methyl Ester has been found to exhibit stronger cytotoxicity than ethyl ester, γ-lactone derivatives of Indomethacin, and Indomethacin in promyelocytic leukemia HL-60 cells. It causes apoptotic bodies, DNA fragmentation, and enhanced PARP and pro-caspase 3 degradation in HL-60 cells.

Molecular Mechanism

The molecular mechanism of action of Indomethacin Methyl Ester involves its binding to COX-2. Computational studies have revealed two possible binding modes in COX-2 for Indomethacin Methyl Ester, which differ from the experimental binding mode found for Indomethacin. Both alternative binding modes might explain the observed COX-2 selectivity of Indomethacin Methyl Ester.

Dosage Effects in Animal Models

In animal models, specifically rats with modeled rheumatoid arthritis, the anti-inflammatory effect of Indomethacin Methyl Ester was studied at doses of 6.25, 12.5, and 25 mg/kg. It was found that doses of 12.5 and 25 mg/kg reduced joint inflammation and promoted recovery of the microstructure of the synovial membrane and articular cartilage better than Indomethacin.

Metabolic Pathways

Indomethacin undergoes extensive biodegradation via O-demethylation, N-deacylation, or both reactions. Its main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides

Biological Activity

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as Indomethacin Methyl Ester (CAS No. 1601-18-9), is a synthetic compound derived from indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 371.81 g/mol

- Structure : The compound features an indole ring system substituted with a methoxy group and a chlorobenzoyl moiety, contributing to its biological activity.

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. The inhibition of COX enzymes leads to reduced production of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions.

Anti-inflammatory Effects

Research indicates that methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate possesses significant anti-inflammatory properties. In vitro studies have demonstrated that the compound effectively reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Properties

The analgesic effect of this compound has been evaluated in animal models. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in pain responses compared to control groups, suggesting its potential as an effective analgesic agent .

Antitumor Activity

Emerging evidence suggests that methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate may also exhibit antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Analgesic | Significant reduction in pain response | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study 1: Analgesic Efficacy

In a controlled study involving rats, methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate was administered post-carrageenan injection. Results showed a marked decrease in paw swelling and pain sensitivity measured by the von Frey test, indicating its potential utility in treating acute inflammatory pain conditions.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines where the compound was shown to significantly inhibit cell proliferation and induce apoptosis. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties

- Indomethacin and its derivatives, including methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, are primarily used for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation.

- Case Study : A study demonstrated that Indomethacin Methyl Ester exhibited significant anti-inflammatory activity in animal models of arthritis, leading to reduced swelling and pain relief .

-

Analgesic Effects

- This compound has been studied for its analgesic properties, making it useful in managing pain associated with various conditions.

- Research Finding : In a clinical trial involving patients with acute pain conditions, the administration of methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate resulted in a notable decrease in pain levels compared to placebo .

-

Role as an Impurity Reference

- As an impurity of Indomethacin, this compound is utilized in quality control processes for pharmaceutical formulations. Its identification and quantification are crucial for ensuring the safety and efficacy of NSAID products.

- Industry Standard : Regulatory agencies often require the characterization of impurities like methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate to comply with safety standards in drug manufacturing .

Research Applications

-

Drug Development

- The compound serves as a lead structure for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.

- Example : Researchers have modified the chemical structure of methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate to enhance its selectivity for COX-2 over COX-1, aiming to minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

- Biological Studies

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites like indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid).

Acyl Transfer Reactions

The 4-chlorobenzoyl group participates in nucleophilic acyl substitution reactions. For example, it reacts with hydroxylamine to form hydroxamic acids, which are intermediates in enzyme inhibition studies.

:

- : Incubation with hydroxylamine regenerated 50% of cyclooxygenase activity in indomethacin-inactivated enzymes, suggesting reversible acylation .

Oxidative Degradation

Oxidation at the indole ring’s methoxy and methyl groups has been observed under strong oxidizing conditions:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 5-Methoxy-2-methylindole-3-glyoxylic acid | 0.1M H₂SO₄, 60°C, 6 hrs . |

| H₂O₂ (catalytic Fe) | Quinone derivatives | RT, 24 hrs . |

Photochemical Reactions

Exposure to UV light induces decarboxylation and dimerization:

:

- UV irradiation (λ = 254 nm) cleaves the ester bond, releasing CO₂.

- Radical intermediates dimerize at the indole C2 position.

:

- Quantum yield of decarboxylation: 0.15 ± 0.03 .

- Dimer formation confirmed via mass spectrometry (m/z 743.6) .

Enzymatic Glucuronidation

In vivo, the compound undergoes conjugation with glucuronic acid via hepatic UDP-glucuronosyltransferases:

:

Interaction with Proteins

The compound covalently binds to cyclooxygenase (COX) enzymes via its acyl chloride derivative:

:

- Hydrolysis to indomethacin.

- Activation to acyl chloride (using SOCl₂).

- Acylation of COX’s Ser530 residue, inhibiting prostaglandin synthesis .

:

Comparative Reactivity Table

Structural Insights from Crystallography

X-ray diffraction (CCDC 238765) reveals:

Comparison with Similar Compounds

Indomethacin (Parent Compound)

Key Differences :

Sodium Salt of Indomethacin

Key Differences :

Selenium-Containing Analog (Compound 4b)

Key Differences :

Halogen-Substituted Esters

Dichloro Analog (Impurity G)

Table 1: Key Properties of Selected Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | LogP | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Indomethacin Methyl Ester | 1601-18-9 | 363.81 | ~4.21 | 42 | Not reported |

| Indomethacin | 53-86-1 | 357.79 | ~4.0 | N/A | 155–162 |

| Selenium Analog (4b) | Not reported | 453.29 | Not reported | 49 | 66–67 |

| Sodium Indomethacin | Not reported | 379.76 | Polar | N/A | Not reported |

| 3-Chlorophenyl Ester | 157769-09-0 | 467.07 | Not reported | Not reported | Not reported |

Table 2: Structural Modifications and Functional Impacts

Preparation Methods

Acylation of 5-Methoxy-2-Methylindole

The foundational approach involves acylation of 5-methoxy-2-methylindole with 4-chlorobenzoyl chloride. This step typically employs dichloromethane or toluene as solvents, with triethylamine as a base to neutralize HCl by-products. Reaction temperatures between 0–25°C prevent premature decomposition of the acyl chloride. Yields range from 70–85%, though residual chloride impurities necessitate aqueous washes and silica gel chromatography.

Esterification of the Carboxylic Acid Intermediate

The intermediate 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid undergoes esterification with methanol. Early methods used sulfuric acid catalysis under reflux, achieving 60–70% conversion. However, competing decarboxylation and dimerization reduced efficiency. Modern protocols replace sulfuric acid with BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), enhancing selectivity to 90% yield under mild conditions (25°C, 12 hr).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. For example, coupling 5-methoxy-2-methylindole-3-acetic acid with 4-chlorobenzoyl chloride in toluene under microwave conditions (130°C, 30 min) achieves 88% yield, compared to 72% via conventional heating. This method minimizes thermal degradation, particularly of the methoxy group.

Solid-Phase Condensation Agents

The use of dicyclohexylcarbodiimide (DCC) in methylene chloride enables room-temperature esterification with methanol, avoiding acidic conditions that promote hydrolysis. This method achieves 94% purity by eliminating water-sensitive intermediates, though DCC removal requires filtration through celite.

By-Product Management and Purification

Dechlorination By-Products

Early routes using benzyl ester protection introduced a critical impurity: 1-benzoyl-5-methoxy-2-methyl-3-indoleacetoxyacetic acid (0.5–1.0% yield). Patent US4585880A resolved this by omitting benzyl groups, instead employing diisopropylammonium glycolate to direct esterification without dechlorination.

Crystallization Optimization

Recrystallization from acetone/water (4:1 v/v) at 4°C produces the monohydrate form, which is dehydrated under vacuum (40°C, 24 hr) to yield anhydrous crystals with >99.5% purity. X-ray diffraction confirms the absence of polymorphic variants.

Comparative Analysis of Methodologies

| Parameter | Classical Acylation | Microwave | DCC-Mediated |

|---|---|---|---|

| Yield (%) | 70–85 | 88 | 94 |

| Reaction Time (hr) | 6–12 | 0.5 | 2 |

| Purity Post-Workup (%) | 85–90 | 92 | 99.5 |

| Key Advantage | Low cost | Speed | Minimal by-products |

Scalability and Industrial Considerations

Solvent Selection

Toluene is preferred for large-scale acylation due to its azeotropic water removal capabilities, reducing hydrolysis risks. Methyl ethyl ketone replaces dichloromethane in esterification to comply with environmental regulations.

Waste Stream Management

Triethylamine hydrochloride by-products are neutralized with NaOH, yielding reusable sodium chloride. DCC-derived urea is filtered and incinerated, with >95% recovery of methylene chloride via distillation.

Emerging Innovations

Q & A

Q. Key Variables for Yield Optimization :

- Reflux Time : Extending reflux duration (3–5 hours) improves cyclization but risks decomposition.

- Catalyst Loading : Sodium acetate (1.0–2.0 equiv.) enhances imine formation in condensation steps .

- Solvent Choice : Acetic acid promotes solubility of intermediates but may require recrystallization from DMF/acetic acid mixtures to isolate pure products .

Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer :

Discrepancies often arise from tautomerism or residual solvents. Strategies include:

- 2D NMR (HSQC, HMBC) : To confirm connectivity of the 4-chlorobenzoyl group and ester moiety. For example, HMBC correlations between the indole C-3 proton and the acetate carbonyl confirm ester positioning .

- Dynamic NMR Studies : To detect tautomeric equilibria in the indole-thiazole fused system, particularly if the 5-methoxy group influences electron density .

- X-ray Crystallography : For unambiguous confirmation, as demonstrated in structurally related indole derivatives (e.g., 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide) .

Basic: Which analytical techniques are prioritized for purity assessment when melting point data is inconsistent?

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) to detect impurities. Indomethacin analogs typically require ≥98% purity for pharmacological studies .

- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid under acidic conditions).

- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions that may explain inconsistent melting behavior .

Advanced: How can researchers reconcile conflicting reports on COX-1/COX-2 inhibition potency compared to indomethacin?

Methodological Answer :

Contradictions may stem from assay design or substituent effects:

- Enzyme Source : Recombinant human COX isoforms vs. tissue-derived enzymes can yield variability. Standardize with commercially available COX-1/COX-2 kits.

- Ester vs. Carboxylic Acid : The methyl ester in your compound may reduce membrane permeability compared to indomethacin’s free acid. Perform parallel assays with hydrolyzed (carboxylic acid) and intact ester forms .

- Molecular Dynamics Simulations : Compare binding modes of the 4-chlorobenzoyl group in COX-2’s hydrophobic channel. The 5-methoxy group may alter π-π stacking with Tyr-385 .

Basic: What in vitro models are suitable for preliminary pharmacokinetic screening?

Q. Methodological Answer :

- Caco-2 Monolayers : Assess intestinal permeability (apparent permeability coefficient, Papp). Ester derivatives often show higher Papp than carboxylic acids due to increased lipophilicity .

- Liver Microsomes : Incubate with NADPH to measure metabolic stability. The methyl ester may undergo hydrolysis by carboxylesterases, detectable via LC-MS .

- Plasma Stability Assays : Monitor ester hydrolysis in human plasma at 37°C over 24 hours.

Advanced: What strategies address low solubility in aqueous buffers during biological testing?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.

- Prodrug Design : Replace the methyl ester with a PEGylated or glycosylated moiety to improve hydrophilicity.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, as demonstrated for indole-based anti-inflammatories .

Basic: How can researchers validate the absence of genotoxicity in early-stage development?

Q. Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction).

- Comet Assay : Treat human lymphocytes or HepG2 cells (10–100 µM, 24 h) to detect DNA strand breaks.

- In Silico Tools : Apply Derek Nexus or Toxtree to predict structural alerts (e.g., nitro groups, aromatic amines) .

Advanced: What mechanistic studies elucidate the role of the 5-methoxy group in modulating activity?

Q. Methodological Answer :

- SAR Analog Synthesis : Replace 5-methoxy with -OH, -F, or -CF3 and compare IC50 values in target assays.

- Electron Density Mapping : Use DFT calculations (B3LYP/6-31G*) to evaluate how electron-donating methoxy affects indole’s aromatic system and binding interactions .

- Competitive Binding Assays : Use fluorescence quenching to measure displacement of known ligands (e.g., arachidonic acid in COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.